alpha-Methylcinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRUNXWPDJHGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044462 | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Methylcinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1199-77-5, 1895-97-2 | |
| Record name | alpha-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |
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| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |
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| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
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| Record name | α-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |
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| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Alpha Methylcinnamic Acid and Its Analogs
Stereoselective Synthesis of Alpha-Methylcinnamic Acid Isomers
The spatial arrangement of substituents around the double bond and the chiral center in this compound and its analogs is crucial for their biological activity. Consequently, developing synthetic methods that control this stereochemistry is of paramount importance.
Approaches Utilizing Baylis-Hillman Adducts
The Baylis-Hillman reaction provides a powerful tool for the construction of densely functionalized molecules. Adducts derived from this reaction, specifically methyl-3-hydroxy-3-aryl-2-methylenepropanoates, serve as versatile precursors for the stereoselective synthesis of (E)-alpha-methylcinnamic acids. nih.gov A one-pot method involves the reduction of these unmodified Baylis-Hillman adducts. nih.gov This approach has been successfully applied to the total synthesis of the potent hypolipidemic agent, 1-[p-(myristyloxy)-alpha-methylcinnamoyl]glycerol (LK-903). nih.gov
Furthermore, the acetates of Baylis-Hillman adducts can be converted to (E)-α-methylcinnamic acids through a facile one-pot process. researchgate.net This transformation proceeds via the nucleophilic addition of a hydride ion from sodium borohydride, followed by hydrolysis and crystallization. researchgate.net This methodology has proven effective in synthesizing (E)-p-(myristyloxy)-α-methylcinnamic acid, another active hypolipidemic agent. researchgate.netresearchgate.net
Hydride Ion Mediated Reductions for (E)-Isomers
A highly efficient and exclusively stereoselective synthesis of (E)-alpha-methylcinnamic acids can be achieved through the reduction of unmodified Baylis-Hillman adducts. nih.gov The use of an I2/NaBH4 reagent system at room temperature, followed by hydrolysis, facilitates this conversion in a single pot. nih.gov This method underscores the utility of hydride ion-mediated reductions in achieving high stereoselectivity for the desired (E)-isomer. nih.govresearchgate.net
Another approach involves the treatment of acetates derived from Baylis-Hillman adducts with sodium borohydride. rsc.org The nucleophilic addition of a hydride ion, followed by hydrolysis, yields (E)-α-methylcinnamic acids. rsc.org This strategy has been employed in the synthesis of bioactive molecules and precursors for protease inhibitors. rsc.org
Asymmetric Hydrogenation Routes to Saturated Analogs
Asymmetric hydrogenation represents a key strategy for producing enantiomerically pure saturated analogs of this compound. Noble metal catalysts, particularly those based on rhodium and ruthenium, have been extensively studied for this purpose. researchgate.net For instance, a rhodium-catalyzed hydrogenation has been developed to produce an alkanoic acid intermediate with 90% enantiomeric excess (ee), which can be further enriched to 97% ee through crystallization. researchgate.net
More recently, earth-abundant metals have emerged as viable alternatives. Cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including this compound derivatives, has demonstrated high isolated yields and excellent enantioselectivities (95-99% ee) under mild conditions. researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids provides access to chiral α-substituted propionic acids with up to 99.4% ee. researchgate.net Ruthenium catalysts bearing chiral diphosphine ligands, such as O-SDP, have also shown outstanding performance in the asymmetric hydrogenation of α-methylcinnamic acid, achieving over 99% ee. chinesechemsoc.org
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in developing efficient and environmentally benign synthetic routes to this compound. Both transition metal and base-catalyzed systems have been effectively employed.
Transition Metal-Catalyzed Hydrocarboxylation Pathways
Transition metal-catalyzed reactions offer a direct and atom-economical approach to carboxylic acids. Palladium-catalyzed hydrocarboxylation of alkynes using formic acid is a notable example. acs.org While the direct application to this compound synthesis from specific alkynes is a developing area, the broader methodology of hydrocarboxylation using transition metal complexes presents a promising avenue for future research. google.com Iron catalysts have also been explored for the hydrocarboxylation of alkynes. beilstein-journals.org
Base-Catalyzed Condensation Reactions (e.g., Knoevenagel-Doebner)
Base-catalyzed condensation reactions are a cornerstone of C-C bond formation in organic synthesis. nptel.ac.inlibretexts.orgmasterorganicchemistry.com The Knoevenagel-Doebner condensation, a modification of the Knoevenagel condensation, is a particularly effective method for preparing α,β-unsaturated acids like cinnamic acid derivatives. alfa-chemistry.comwikipedia.org
A simple and convenient synthesis of this compound derivatives has been achieved through the Knoevenagel-Doebner condensation of substituted benzaldehydes with succinic anhydride (B1165640). theaic.orgtheaic.orgresearchgate.net This reaction can be efficiently catalyzed by sodium hydroxide (B78521) under microwave irradiation, offering advantages such as easy workup, high yields (up to 95%), and the avoidance of toxic solvents. theaic.orgtheaic.orgresearchgate.net The Doebner modification specifically involves the use of pyridine (B92270) as a solvent when a carboxylic acid, such as malonic acid, is used as the active methylene (B1212753) component, leading to condensation accompanied by decarboxylation. wikipedia.org The Claisen condensation, another base-catalyzed reaction, can also be employed for the synthesis of cinnamic acid esters, which can then be hydrolyzed to the corresponding acids. youtube.comsciencemadness.org
Green Chemistry Principles Applied to this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of α-methylcinnamic acid and its derivatives, aiming to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often, cleaner reaction profiles. The synthesis of α-methylcinnamic acid derivatives has successfully utilized this technology.
A notable example is the Knoevenagel-Doebner condensation of various substituted benzaldehydes with succinic anhydride. theaic.orgtheaic.org This reaction, when conducted under microwave irradiation using an aqueous solution of sodium hydroxide as a catalyst, provides a simple, convenient, and efficient route to α-methylcinnamic acids. theaic.orgtheaic.org The key advantages of this protocol include high yields (up to 95%), operational simplicity, and an easy work-up procedure. theaic.org Crucially, this method avoids the use of toxic organic solvents, aligning with the core tenets of green chemistry. theaic.orgtheaic.org
The application of microwave irradiation facilitates the rapid heating of the reaction mixture, leading to a significant acceleration of the reaction rate. theaic.orgtheaic.org This technology provides a swift pathway to the desired products, often within minutes, compared to hours required for conventional heating methods. theaic.orgtheaic.orgmdpi.com
Table 1: Microwave-Assisted Synthesis of α-Methylcinnamic Acid Derivatives
| Entry | Benzaldehyde (B42025) Derivative | Catalyst | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | NaOH | 5 | 95 | theaic.org |
| 2 | 4-Chlorobenzaldehyde | NaOH | 6 | 92 | theaic.org |
| 3 | 4-Methoxybenzaldehyde | NaOH | 5 | 90 | theaic.org |
| 4 | 4-Nitrobenzaldehyde | NaOH | 7 | 88 | theaic.org |
Biosynthetic Pathways and Enzymatic Transformations Involving this compound
The biosynthesis of α-methylcinnamic acid and its analogs, particularly in microorganisms, provides valuable insights into novel enzymatic transformations and offers opportunities for the production of complex natural products.
Insights from Natural Product Biosynthesis (e.g., Hygromycin A)
The antibiotic hygromycin A, produced by Streptomyces hygroscopicus, contains a 3,4-dihydroxy-α-methylcinnamic acid moiety. nih.govnih.govresearchgate.net Isotope-labeling studies have elucidated its biosynthetic origins. nih.govnih.govresearchgate.net The formation of this moiety is proposed to occur through a polyketide synthase (PKS)-type decarboxylative condensation. nih.govnih.govresearchgate.net
The biosynthesis initiates with 4-hydroxybenzoic acid, which is derived from the shikimic acid pathway intermediate, chorismic acid. nih.govresearchgate.net This is then condensed with a propionate (B1217596) unit, derived from [2,3-¹³C₂]propionate, to generate the α-methylcinnamic acid core. nih.govnih.govresearchgate.netresearchgate.net Notably, studies have shown that phenylalanine and tyrosine are not direct precursors to this moiety in hygromycin A biosynthesis. nih.govnih.govresearchgate.net This biosynthetic pathway highlights a convergent approach to constructing complex molecules and offers a template for combinatorial and directed biosynthesis to generate new antibiotics. nih.govnih.gov
Engineered Biosynthetic Routes for Novel Polyketide Generation
The understanding of polyketide biosynthesis has paved the way for engineered routes to produce novel polyketides. By manipulating the genes of polyketide synthases (PKSs), researchers can alter the starter and extender units, leading to the generation of new chemical structures. Tetracycline biosynthesis, for example, involves a malonamate (B1258346) starter unit, and the enzymes responsible for its formation have been studied to potentially create novel antibiotic analogs. nih.gov
Recent research has demonstrated the establishment of a combinatorial biosynthetic route in Escherichia coli. acs.org This approach explores the substrate promiscuity of a mutant PKS from alfalfa to generate a library of novel polyketides. acs.org By feeding different precursor molecules, a wide array of compounds can be synthesized. acs.org This strategy of "synthetic enzymology" holds promise for producing new bioactive molecules, including potential therapeutics. acs.org
Lipase-Catalyzed Resolutions for Enantiomeric Purity
Many applications of α-methylcinnamic acid derivatives require enantiomerically pure forms. Lipases have proven to be effective biocatalysts for the kinetic resolution of racemic mixtures of these and other chiral acids. sigmaaldrich.comsigmaaldrich.comnih.gov This enzymatic approach offers a green and highly selective method for obtaining enantiomerically enriched compounds.
The process typically involves the enantioselective esterification or hydrolysis of a racemic mixture. nih.gov For instance, the enantiomers of 2-benzylpropionic acid (α-methylhydrocinnamic acid) have been successfully resolved using lipase-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com The choice of lipase (B570770) and reaction conditions, including the solvent, is crucial for achieving high enantioselectivity. nih.gov The development of direct and reliable analytical methods, such as enantioselective high-performance liquid chromatography (HPLC), is essential for monitoring the progress of the resolution and accurately determining the enantiomeric excess of both the substrate and the product. nih.gov
Investigation of Biological and Pharmacological Activities of Alpha Methylcinnamic Acid
Antimicrobial Efficacy and Mechanistic Elucidation
Alpha-methylcinnamic acid, a derivative of cinnamic acid, has been the subject of scientific investigation to determine its potential as an antimicrobial agent. Research has explored its efficacy against various microorganisms, including bacteria and fungi, and has begun to shed light on the mechanisms through which it exerts its effects. These investigations are crucial in the ongoing search for new antimicrobial compounds to combat the challenge of microbial resistance.
Antibacterial Potency and Cellular Target Interactions
The antibacterial properties of this compound have been evaluated against a range of bacteria. Studies indicate that along with other cinnamic acid derivatives, it can inhibit bacterial growth at concentrations between 15 and 25 mM nih.gov.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Effective Inhibitory Concentration (mM) |
| General Bacterial Growth | 15 - 25 |
This table summarizes the concentration range at which this compound has been observed to inhibit bacterial growth.
The interaction of this compound with the bacterial cell surface is a key aspect of its antibacterial activity. Research has demonstrated that exposure of Escherichia coli to this compound can lead to a decrease in the hydrophobicity of the bacterial surface nih.gov. This alteration in a fundamental physical property of the bacterial cell can have significant consequences for bacterial function and survival. A reduction in surface hydrophobicity can interfere with the ability of bacteria to adhere to surfaces and form biofilms, which are critical steps in the pathogenesis of many infections nih.gov.
The change in surface properties is associated with an increase in the polar characteristics of the bacterial surface and an enhanced capacity to accept electrons nih.gov. These modifications suggest that this compound may disrupt the organization and composition of the bacterial outer membrane.
Antifungal Properties and Strategies for Overcoming Fungal Tolerance
While much of the research on the antifungal activity of cinnamic acid derivatives has focused on substituted forms, these studies provide valuable insights into the potential mechanisms that may be relevant to this compound. Specifically, derivatives such as 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid have demonstrated significant antifungal activity and the ability to overcome fungal tolerance to conventional antifungal agents nih.govresearchgate.net.
The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and serving as a scaffold for various enzymes. Disruption of cell wall integrity is a proven strategy for effective antifungal intervention nih.govresearchgate.net. Studies on derivatives of this compound have shown that they can target this crucial cellular component. For instance, certain cinnamic acid derivatives have been found to be particularly effective against fungal mutants with defects in the cell wall integrity pathway, which is regulated by the mitogen-activated protein kinase (MAPK) signaling cascade nih.govresearchgate.net. This suggests that these compounds may interfere with the synthesis or repair of the fungal cell wall, leading to increased susceptibility of the fungus.
In addition to disrupting cell wall integrity, derivatives of this compound have been shown to affect the fungal antioxidant system and MAPK signaling pathways nih.gov. The 4-chloro-α-methylcinnamic acid derivative, for example, is thought to function as a redox cycler, which can disrupt cellular redox homeostasis and target the fungal antioxidant system nih.gov. This is particularly effective against fungi with mutations in their antioxidant MAPK pathways, such as the sakAΔ and mpkCΔ mutants of Aspergillus fumigatus nih.govresearchgate.net. These mutants are unable to mount a fully operational defense against the oxidative stress induced by the compound, resulting in enhanced growth inhibition nih.gov. This dual mechanism of action, targeting both cell wall integrity and antioxidant defense, highlights a sophisticated strategy for overcoming fungal resilience.
Synergistic Effects with Established Biocides
A promising area of investigation is the synergistic interaction of this compound with existing biocides. This approach can enhance the efficacy of current antimicrobial treatments and potentially reduce the concentrations of biocides needed, which could mitigate the development of resistance.
It has been demonstrated that this compound can potentiate the activity of lactic acid nih.gov. The combination of lactic acid with this compound exhibited a fractional inhibitory concentration index (FICI) of less than or equal to 1 for both Escherichia coli and Staphylococcus aureus, indicating a synergistic or additive effect nih.gov.
Furthermore, when combined with the quaternary ammonium (B1175870) compound cetyltrimethylammonium bromide (CTAB), this compound contributed to a significant reduction in sessile S. aureus bacteria nih.gov.
Table 2: Synergistic Activity of this compound with Biocides
| Biocide | Target Organism(s) | Fractional Inhibitory Concentration Index (FICI) | Observed Effect |
| Lactic Acid | Escherichia coli, Staphylococcus aureus | ≤ 1 | Synergistic/Additive |
| Cetyltrimethylammonium Bromide (CTAB) | Staphylococcus aureus | Not specified | Enhanced reduction of sessile bacteria |
This table presents the synergistic effects observed when this compound is combined with established biocides against specific microorganisms.
Anti-inflammatory Research
Cinnamic acid and its derivatives have demonstrated notable anti-inflammatory activity. nih.gov Research has shown that these compounds can inhibit the activation of key signaling pathways involved in inflammation, such as the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways. nih.gov This inhibition leads to a reduced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov
In the pursuit of more effective anti-inflammatory agents, various derivatives of cinnamic acid have been synthesized and evaluated. One study focused on creating 32 new symmetric cinnamic derivatives, with compound 6h showing a remarkable ability to inhibit IL-6 (85.9% inhibition) and TNF-α (65.7% inhibition) in vitro without demonstrating cytotoxicity. nih.gov Further in vivo studies revealed that administering this compound significantly mitigated lipopolysaccharide-induced acute lung injury in mice, highlighting its potential as a lead structure for new anti-inflammatory drugs. nih.gov Another study synthesized 1-methylhydantoin (B147300) cinnamoyl imides and found they could alleviate xylene-induced ear edema in mice, with one compound achieving an inhibition rate as high as 52.08% at a high dose. mdpi.com These studies underscore the therapeutic potential of modifying the cinnamic acid scaffold to enhance its anti-inflammatory effects. mdpi.comnih.gov
| Compound/Derivative | Model/Assay | Key Findings | Source |
|---|---|---|---|
| Cinnamic Acid | Isoproterenol-induced myocardial ischemia in rats | Reduced serum levels of TNF-α and IL-6. | nih.gov |
| Symmetric Cinnamic Derivative (6h) | In vitro (LPS-stimulated cells) | Inhibited IL-6 by 85.9% and TNF-α by 65.7%. | nih.gov |
| Symmetric Cinnamic Derivative (6h) | In vivo (LPS-induced acute lung injury in mice) | Significantly attenuated lung injury. | nih.gov |
| 1-Methylhydantoin Cinnamoyl Imide (Compound 5) | In vivo (xylene-induced ear swelling in mice) | Achieved up to 52.08% inhibition of ear edema. | mdpi.com |
Antioxidant Activity and Oxidative Stress Mitigation
Cinnamic acid derivatives, particularly those containing hydroxyl groups, are recognized for their potent free radical scavenging properties. mdpi.com Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can damage biological macromolecules like proteins and DNA and is implicated in numerous diseases. mdpi.commdpi.com Hydroxycinnamic acids can minimize this oxidative damage, helping to maintain cellular homeostasis. mdpi.com
The antioxidant capacity of these compounds has been evaluated through various assays. For instance, phenyl-substituted cinnamic acids demonstrated remarkable activity (84%–92% at 0.1 mM) in preventing lipid peroxidation induced by 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH). mdpi.com In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, certain derivatives showed moderate activity. nih.gov Furthermore, in a hyperglycemic environment, which is known to induce oxidative stress, cinnamic acid was found to reduce the levels of malondialdehyde (an oxidative stress marker) and restore the activity of antioxidant enzymes like catalase and glutathione (B108866) peroxidase in HepG2 cells. nih.govresearchgate.net The development of lipophilic derivatives of hydroxycinnamic acid has been shown to amplify this antioxidant activity, presenting a significant neuroprotective effect against induced oxidative damage in cell models. rsc.org
| Derivative Type | Assay | Observed Activity | Source |
|---|---|---|---|
| Phenyl-substituted acids | AAPH-induced lipid peroxidation | Remarkable inhibition (84%–92% at 0.1 mM). | mdpi.com |
| General substituted derivatives | DPPH radical scavenging | Medium interaction (30–48% at 100 µM). | nih.gov |
| General substituted derivatives | ABTS•+ scavenging | Strong scavenging activity (24–83% at 100 µM). | nih.gov |
| General substituted derivatives | Hydroxyl radical scavenging | Strong scavenging activity (72–100% at 100 µM). | nih.gov |
| Cinnamic Acid | Hyperglycemia-induced oxidative stress in HepG2 cells | Reduced malondialdehyde levels and restored antioxidant enzyme activity. | nih.gov |
Research into Antineoplastic Potential of Derivatives
Derivatives of cinnamic acid have emerged as a promising scaffold for the development of novel anticancer agents. nih.govresearchgate.net These compounds have shown therapeutic effects against a variety of cancers, including lung, breast, colon, and prostate cancer. nih.govbiointerfaceresearch.com One of the strategies involves inhibiting matrix metalloproteinases (MMPs), enzymes that are overexpressed in many human malignancies and play a role in tumor invasion. biointerfaceresearch.com
In a specific study, novel cinnamic acid derivatives were designed as potential inhibitors of MMP-9. biointerfaceresearch.com Through in vitro cytotoxicity assays against the A-549 lung cancer cell line, one derivative, compound 5 , was identified as the most potent, with an IC50 value of 10.36 µM. biointerfaceresearch.com Molecular docking studies supported these findings, showing favorable binding interactions within the active site of the MMP-9 protein. biointerfaceresearch.com This suggests that such derivatives could be explored as lead molecules for developing selective MMP-9 inhibitors for cancer therapy. biointerfaceresearch.com The anticancer effects of cinnamic acid derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancerous cells. nih.gov
| Compound | Target | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|---|
| Compound 5 (Cinnamic Acid Derivative) | Matrix Metalloproteinase-9 (MMP-9) | A-549 (Lung Cancer) | 10.36 µM | biointerfaceresearch.com |
Modulation of Enzyme Systems and Biomolecular Interactions
Serine proteases are a class of enzymes involved in numerous physiological and pathological processes. nih.gov Consequently, their inhibitors are of significant interest in drug development. Research into the inhibitory effects of cinnamic acid derivatives on these enzymes has been conducted. In one study, amides of alpha-benzoylamino-4-amidinocinnamic acid and alpha-(4-amidinobenzoylamino) cinnamic acid were synthesized to test their activity against trypsin-like enzymes. nih.gov The results indicated that the synthesized amidines exhibited only minimal inhibitory activity against the serine proteases thrombin, trypsin, and plasmin. nih.gov This suggests that while the cinnamic acid scaffold can be used to design enzyme inhibitors, specific structural modifications are crucial for potent and selective activity against serine proteases.
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. nih.govnih.gov The overexpression of HDACs is linked to the progression of various cancers, making HDAC inhibitors a valuable class of anticancer agents. nih.govnih.gov
Research has shown that trans-cinnamic acid, a closely related compound, possesses HDAC inhibitory activity. nih.gov In studies using HT29 colon carcinoma cells, trans-cinnamic acid was observed to upregulate the expression of acetylated histones H3 and H4, an effect consistent with that of known HDAC inhibitors like Trichostatin A. nih.gov This inhibition of HDAC activity led to the induction of apoptosis in cancer cells, as evidenced by the increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that the antitumor mechanism of cinnamic acid derivatives may be mediated, at least in part, by the inhibition of HDACs. nih.gov
| Protein | Function | Effect of tCA Treatment | Source |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulated | nih.gov |
| Bcl-2 | Anti-apoptotic | Downregulated | nih.gov |
| PARP (cleavage) | Apoptosis marker | Activated (cleavage increased) | nih.gov |
The ribosomal peptidyl transferase center (PTC) is a fundamental component of the ribosome's large subunit, responsible for catalyzing peptide bond formation during protein synthesis. researchgate.net Its critical role makes it a prime target for numerous antibiotics, which inhibit protein synthesis by binding to the PTC and preventing the proper placement of aminoacyl-tRNA. researchgate.netnih.gov The PTC is an RNA-based enzyme, or ribozyme, that accelerates peptide bond formation primarily through precise substrate positioning. researchgate.net
While the inhibition of the PTC is a well-established mechanism for certain classes of antibiotics like chloramphenicol (B1208) and linezolid, there is no direct evidence from the available research to indicate that this compound or its derivatives act via this mechanism. nih.govnih.gov The study of PTC inhibition provides a framework for understanding how protein synthesis can be disrupted, but a direct link to the pharmacological activities of this compound has not been established in the reviewed literature.
Influence on Metabolic and Signal Transduction Pathways
This compound and its derivatives have been the subject of various investigations to determine their influence on critical biological pathways. Research has explored their potential roles in lipid metabolism, the correction of protein folding defects, and the induction of specific genes, highlighting a range of pharmacological activities.
Derivatives of this compound have demonstrated notable potential in modulating lipid metabolism, exhibiting hypolipidemic effects. Scientific investigations have revealed that specific structural modifications to the cinnamic acid backbone can lead to significant reductions in plasma lipid levels.
A comprehensive study synthesized over 110 derivatives of alkoxycinnamic acids to evaluate their hypolipidemic activities in rats. The findings indicated that alpha-methylcinnamic acids, along with their various esters featuring a higher p-alkoxy substituent, possess hypolipidemic activities that are comparable to or even greater than the commercial drug clofibrate. nih.gov The research highlighted that the length of the alkoxy substituent (optimally C12-C16) and its para position on the phenyl ring are crucial for the compound's activity. nih.gov
Further research into a series of cinnamic acid-derived acids, including ferulic acid and p-coumaric acid, which were esterified or amidated, also showed promising results. nih.gov The majority of these synthesized compounds displayed a significant capacity to decrease Triton-induced hyperlipidemia in rats. nih.gov Specifically, certain derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid were found to significantly lower both triglycerides and total cholesterol in the plasma of hyperlipidemic rats. nih.govresearchgate.net These studies underscore the potential of designing cinnamic acid derivatives as effective agents for managing conditions related to dyslipidemia and oxidative stress. nih.gov
Table 1: Hypolipidemic Effects of this compound Derivatives
| Compound/Derivative Class | Experimental Model | Observed Effects | Key Findings |
|---|---|---|---|
| p-Alkoxy-alpha-methylcinnamic acids and esters | Rats | Reduction in plasma lipids | Activity is higher than or comparable to clofibrate; dependent on alkoxy chain length (C12-C16) and para position. nih.gov |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives (with morpholine (B109124) and 4-methylpiperidine) | Hyperlipidemic Rats (Triton-induced) | Significant decrease in triglycerides and total cholesterol | Compounds demonstrated considerable radical scavenging and antioxidant actions alongside lipid-lowering effects. nih.govresearchgate.net |
| General Cinnamic Acid Derivatives (e.g., ferulic acid, sinapic acid) | Rats | Decrease in Triton-induced hyperlipidemia | The majority of the synthesized esterified or amidated derivatives showed hypolipidemic activity. nih.gov |
A significant area of pharmacological research focuses on correcting protein folding defects, which are the root cause of numerous diseases. One of the most studied examples is the misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the ΔF508 mutation, which leads to cystic fibrosis. This mutation prevents the CFTR protein from trafficking to the plasma membrane, impairing its function as a chloride channel. nih.gov
Therapeutic strategies often involve the use of small-molecule chaperones, known as correctors, which can rescue the folding and/or processing defects of the mutant protein. nih.gov Despite extensive research into compounds that can correct the ΔF508 CFTR mutation, there is currently no scientific literature available that links this compound or its derivatives to this specific biological activity. The existing research on CFTR correctors focuses on other classes of chemical compounds.
The induction of fetal hemoglobin (HbF), composed of alpha and gamma-globin chains, in adults is a promising therapeutic strategy for treating β-hemoglobinopathies like sickle cell disease and β-thalassemia. nih.gov Increased levels of HbF can compensate for the defective adult hemoglobin, ameliorating the clinical severity of these genetic disorders. nih.gov
Research into HbF inducers has identified various compounds and mechanisms, including hydroxyurea, DNA methyltransferase (DNMT1) inhibitors, and compounds identified through high-throughput phenotypic screening. nih.govciteab.comhaematologica.org These agents often work by reactivating the expression of the γ-globin genes (HBG1 and HBG2). haematologica.org However, a review of the current scientific literature reveals no studies investigating or demonstrating the ability of this compound or its derivatives to induce gamma-globin expression. This particular area of research has not yet explored the potential of this class of compounds.
Antihyperglycemic Research Perspectives
While direct research on the antihyperglycemic effects of this compound is limited, extensive studies on its parent compound, cinnamic acid, and its derivatives provide a strong foundation for its potential in this area. These related compounds have been shown to possess significant antidiabetic properties through various mechanisms of action. nih.gov
Cinnamic acid and its derivatives are reported to exert their antihyperglycemic effects by stimulating insulin (B600854) secretion, enhancing glucose uptake in tissues, improving the functionality of pancreatic β-cells, and delaying carbohydrate digestion and glucose absorption. nih.govresearchgate.net For instance, certain derivatives have been found to inhibit the α-glucosidase enzyme, which plays a role in breaking down carbohydrates into glucose. ugm.ac.id
Studies on 3T3-L1 adipocytes have shown that hydroxycinnamic acid derivatives can act synergistically with commercial oral hypoglycemic drugs to increase glucose uptake. acs.org Furthermore, these compounds may help mitigate the secondary complications of diabetes by reducing the expression of genes involved in lipid accumulation, such as fatty acid synthase and HMG CoA reductase. acs.org The collective evidence from studies on closely related cinnamic acid derivatives suggests that this compound is a promising candidate for future antihyperglycemic research.
Table 2: Antihyperglycemic Mechanisms of Cinnamic Acid and Its Derivatives
| Compound/Derivative | Mechanism of Action | Experimental Observation |
|---|---|---|
| Cinnamic Acid | Stimulation of insulin secretion | Enhanced glucose-induced insulin secretion in isolated mice islets. nih.gov |
| Cinnamic Acid | Improvement of glucose tolerance | Oral administration markedly improved glucose tolerance in diabetic rats. nih.gov |
| p-Methoxy Cinnamic Acid, p-Methoxyethyl Cinnamate (B1238496) | α-glucosidase inhibition | Identified as synthetic derivatives with potential inhibitory activity against the enzyme. ugm.ac.id |
| Ferulic acid, p-Coumaric acid | Enhanced glucose uptake | Showed synergistic interaction with commercial drugs to increase 2-deoxyglucose uptake in 3T3-L1 adipocytes. acs.org |
| Caffeic acid | DPP-IV Inhibition | Demonstrated inhibitory activity against dipeptidyl peptidase-IV, a target in diabetes therapy. nih.gov |
Derivatives of Alpha Methylcinnamic Acid and Structure Activity Relationship Sar Analysis
Design and Synthesis of Functionalized Derivatives
The synthesis of functionalized alpha-methylcinnamic acid derivatives is often achieved through established organic chemistry reactions. A common and efficient method is the Knoevenagel-Doebner condensation, which involves the reaction of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, in this case, a derivative of propanoic acid. theaic.org One such approach utilizes the condensation between succinic anhydride (B1165640) and various substituted benzaldehydes under microwave irradiation with sodium hydroxide (B78521) as a base, offering a simple, high-yield, and environmentally friendly protocol. theaic.org
Another classical approach is the Claisen condensation, where a strong base is used to deprotonate the alpha-carbon of an ester, which then reacts with an aldehyde. For instance, the reaction of methyl propionate (B1217596) with benzaldehyde in the presence of a strong base like sodium methoxide (B1231860) can yield the methyl ester of this compound, which can then be saponified to the free acid.
Further functionalization can be achieved by modifying the carboxylic acid group to form esters and amides. Standard esterification procedures, such as refluxing the acid with an alcohol in the presence of a catalytic amount of strong acid, are commonly employed. researchgate.net Amide derivatives are synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride, followed by reaction with a desired amine. nih.gov These synthetic strategies allow for the creation of a diverse library of this compound derivatives for biological screening.
Impact of Alpha-Position and Aromatic Ring Substitutions on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the alpha-position of the acrylic acid side chain. nih.gov
Aromatic Ring Substitutions: The electronic properties of substituents on the phenyl ring play a crucial role in modulating biological activity. nih.gov
Electron-donating groups (EDGs) , such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups, generally enhance certain biological activities. For instance, hydroxyl and methoxy groups on the phenyl ring are often associated with increased antioxidant and antimicrobial properties. core.ac.ukmdpi.com The position of these groups is also critical; for example, a para-hydroxyl group has been shown to be important for certain synergistic anticancer effects. bgu.ac.il
Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br), can also enhance biological efficacy, particularly antimicrobial and antifungal activities. nih.gov The presence of a halogen at the para-position of the phenyl ring has been reported to increase antibacterial activity compared to an ortho-substitution. nih.gov Similarly, 2-nitro or 4-cyano substitutions have been found to be optimal for inhibiting fungal growth. nih.gov
Alpha-Position Substitutions: The presence of a methyl group at the alpha-position, as in this compound, is a key structural feature. This substitution can influence the molecule's conformation and steric interactions with biological targets. In some cases, inserting aryl substitutes at the C-α position has been found to be beneficial for the cytotoxicity of the compound against cancer cell lines. nih.gov The alpha-methyl group can also impact the molecule's metabolic stability and pharmacokinetic profile.
The following table summarizes the general effects of substitutions on the biological activity of cinnamic acid derivatives, which provides a basis for understanding the structure-activity relationships of this compound derivatives.
| Substitution Position | Substituent Type | General Impact on Biological Activity | Example Activities Enhanced |
|---|---|---|---|
| Aromatic Ring (para) | Electron-Donating (e.g., -OH, -OCH3) | Often increases activity | Antioxidant, Antimicrobial, Anticancer |
| Aromatic Ring (para) | Electron-Withdrawing (e.g., -Cl, -NO2) | Can increase activity | Antibacterial, Antifungal, Anti-tubercular |
| Alpha-Position | Methyl (-CH3) | Influences conformation and steric interactions | Can enhance cytotoxicity |
Exploration of Ester and Amide Derivatives
Modification of the carboxylic acid functional group into esters and amides is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of this compound. nih.gov
Ester Derivatives: Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes. mdpi.com Studies on cinnamic acid esters have shown that this modification can lead to potent antimicrobial and antioxidant activities. researchgate.netnih.gov For instance, methyl cinnamate (B1238496) has demonstrated activity against various fungal strains where the parent cinnamic acid was inactive. mdpi.com The nature of the alcohol used for esterification also plays a role; for example, increasing the alkyl chain length of the ester can modulate the biological response. mdpi.com
Amide Derivatives: The synthesis of amide derivatives introduces a hydrogen bond donor and acceptor group, which can lead to different interactions with biological targets compared to the parent acid or corresponding esters. nih.gov Cinnamic acid amides have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.govsemanticscholar.org The substituents on the nitrogen atom of the amide can be varied to fine-tune the compound's activity. For example, primaquine-cinnamic acid conjugates of the amide type have been synthesized and evaluated for their biological effects. mdpi.com
The following table presents examples of ester and amide derivatives of cinnamic acid and their reported biological activities.
| Derivative Type | Example Compound | Reported Biological Activity |
|---|---|---|
| Ester | Methyl cinnamate | Antifungal |
| Ester | Ethyl cinnamate | Antifungal |
| Ester | Propyl cinnamate | Antioxidant |
| Amide | Primaquine-cinnamic acid amide conjugate | Anticancer, Antiviral |
| Amide | 4-Chlorobenzyl cinnamide | Antifungal |
Computational and Theoretical Studies of Derivatives
Computational chemistry provides valuable insights into the properties of this compound derivatives at the molecular level, aiding in the rational design of new compounds.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. jmchemsci.com For this compound and its derivatives, DFT calculations can be employed to:
Determine stable conformations: By calculating the energies of different spatial arrangements (conformers) of the molecule, the most stable, or lowest energy, conformation can be identified. jmcs.org.mx For cinnamic acid, studies have investigated the relative stability of the s-cis and s-trans conformers. scielo.org.mx This information is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Analyze electronic properties: DFT can be used to calculate various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov These calculations help in understanding the molecule's potential as an electron donor or acceptor, which can be relevant for its antioxidant activity. nih.gov
Simulate spectroscopic properties: DFT can predict spectroscopic data, such as NMR chemical shifts and UV-visible absorption spectra, which can be compared with experimental results to confirm the structure of synthesized derivatives. jmcs.org.mx
These computational studies complement experimental work by providing a deeper understanding of the structure-property relationships of this compound derivatives, thereby guiding the design of new molecules with enhanced biological activities.
Emerging Research Applications and Future Perspectives
Alpha-Methylcinnamic Acid in Pharmaceutical Intermediate Development
This compound and its derivatives are recognized as valuable synthons in the field of medicinal chemistry. They serve as crucial starting materials for the synthesis of more complex, biologically active molecules. theaic.org The structural motif of this compound is present in various molecules of pharmaceutical interest.
One notable application is in the synthesis of serine protease inhibitors. theaic.org Serine proteases are a class of enzymes implicated in a wide array of physiological and pathological processes, making them significant drug targets. The this compound framework provides a foundation for building molecules that can selectively interact with the active sites of these enzymes.
Furthermore, derivatives of this compound are key intermediates in the synthesis of various heterocyclic and other biologically important molecules. theaic.org The reactivity of the carboxylic acid and the double bond allows for a variety of chemical modifications, enabling the creation of diverse molecular libraries for drug discovery programs. This adaptability makes this compound a valuable tool for medicinal chemists aiming to develop new therapeutic agents.
Contributions to Agrochemical Innovation
The development of novel and effective agrochemicals is a critical area of research to ensure food security. Cinnamic acid derivatives are being explored for their potential to protect crops from various pathogens. Research has shown that novel cinnamic acid derivatives can be designed and synthesized to control plant viral and bacterial diseases.
These compounds can enhance the plant's own defense mechanisms, offering a potentially more sustainable approach to crop protection. By stimulating the plant's innate immunity, these derivatives can help to suppress the invasion of phytopathogens. This line of research is focused on creating agrochemicals that are not only effective but also have a favorable environmental profile. The structural backbone of this compound provides a template for the development of such innovative crop protection agents.
Development of Novel Therapeutic Agents and Biocide Formulations
The antimicrobial properties of cinnamic acid and its derivatives have been a subject of significant interest. These compounds have demonstrated activity against a range of microorganisms, including bacteria and fungi. Notably, certain analogs of this compound have shown promise in augmenting the efficacy of existing antifungal treatments.
Research has demonstrated that some cinnamic acid derivatives can act as chemosensitizers. For instance, they can enhance the activity of cell wall-targeting antifungals. This synergistic effect allows for a reduction in the required dosage of the primary antifungal agent, which could help to mitigate issues of toxicity and the development of resistance. The investigation into these derivatives for new biocide formulations is an active area of research, with the potential to yield new strategies for controlling microbial growth in various applications.
Applications in Chemical Biology and Pathway Probing
In the field of chemical biology, small molecules are invaluable tools for probing and understanding complex biological processes. While direct applications of this compound as a metabolic probe are still an emerging area, the broader class of cinnamic acid derivatives is being utilized to develop molecular tools.
For example, conjugates of coumarin (B35378) and cinnamic acid derivatives have been synthesized to create fluorescent probes for enzyme detection. frontiersin.org These probes can exhibit a significant enhancement in fluorescence upon binding to a specific enzyme, such as α-glucosidase, allowing for the sensitive detection of its activity. frontiersin.org This approach provides a powerful method for screening potential enzyme inhibitors and studying enzyme function in real-time. frontiersin.org The adaptability of the cinnamic acid scaffold suggests that this compound could be similarly incorporated into novel chemical probes for elucidating biochemical pathways and studying enzyme activity.
Integration into Biorefineries and Sustainable Chemical Synthesis
The transition towards a bio-based economy has spurred research into sustainable methods for producing valuable chemicals from renewable resources. Biorefineries, which convert biomass into a range of products, are central to this effort. Hydroxycinnamic acids, which are related to this compound, are abundant in lignocellulosic biomass and represent a potential feedstock for the production of high-value aromatic compounds.
Research is underway to develop biocatalytic and microbial fermentation processes for the conversion of these biomass-derived molecules. Engineered microbes are being developed to produce cinnamic acid and its derivatives from simple sugars. These biotechnological routes offer a more sustainable alternative to traditional chemical synthesis. The integration of this compound production into a biorefinery concept could provide a green and cost-effective source of this versatile chemical intermediate.
Addressing Microbial Resistance through this compound Analogs
Microbial resistance to existing antimicrobial agents is a major global health challenge. The development of new compounds that can overcome resistance mechanisms is therefore a critical area of research. Analogs of this compound have shown potential in this regard, particularly in the context of antifungal resistance.
Studies have shown that certain cinnamic acid derivatives can overcome the tolerance of fungal pathogens to existing fungicides. This suggests that these compounds may act on different cellular targets or pathways than conventional antifungals, or that they can disrupt the resistance mechanisms themselves. By developing analogs of this compound that can either act as standalone antifungals or as adjuvants that resensitize resistant strains to existing drugs, researchers hope to provide new tools in the fight against resistant infections.
Theoretical Modeling and Predictive Design of Novel Analogs
Computational chemistry and theoretical modeling have become indispensable tools in modern drug discovery and materials science. These methods are being applied to the study of cinnamic acid derivatives to understand their structure-activity relationships (SAR) and to predict the properties of novel analogs.
Quantitative Structure-Activity Relationship (QSAR) studies, for instance, are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the key structural features that contribute to a desired effect, such as antimicrobial or anticancer activity, researchers can design new molecules with enhanced potency and selectivity. Molecular docking studies are also employed to predict how these molecules will bind to their biological targets at the atomic level. These computational approaches accelerate the design-build-test-learn cycle, enabling a more rational and efficient approach to the development of new this compound-based compounds for a variety of applications.
Data Tables
Table 1: Emerging Research Applications of this compound and Its Derivatives
| Application Area | Key Findings |
| Pharmaceutical Intermediate Development | Serves as a valuable synthon for synthesizing serine protease inhibitors and other biologically active molecules. theaic.org |
| Agrochemical Innovation | Novel derivatives are being developed to control plant diseases by enhancing the plant's natural defense mechanisms. |
| Novel Therapeutic Agents and Biocides | Analogs exhibit antimicrobial and antifungal properties and can act as chemosensitizers to enhance the efficacy of existing antifungal drugs. |
| Chemical Biology and Pathway Probing | The cinnamic acid scaffold is used to create fluorescent probes for detecting enzyme activity, with potential for developing tools to study biochemical pathways. frontiersin.org |
| Biorefineries and Sustainable Synthesis | Can potentially be produced through sustainable microbial fermentation processes from biomass-derived feedstocks. |
| Addressing Microbial Resistance | Analogs have demonstrated the ability to overcome fungal tolerance to existing fungicides. |
| Theoretical Modeling and Predictive Design | QSAR and molecular docking studies are used to understand structure-activity relationships and to rationally design novel analogs with improved properties. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
